molecular formula C7H10F2O B6191622 [1-(difluoromethyl)-3-methylidenecyclobutyl]methanol CAS No. 2648956-99-2

[1-(difluoromethyl)-3-methylidenecyclobutyl]methanol

Cat. No. B6191622
CAS RN: 2648956-99-2
M. Wt: 148.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(difluoromethyl)-3-methylidenecyclobutyl]methanol” are not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards of “[1-(difluoromethyl)-3-methylidenecyclobutyl]methanol” are not explicitly mentioned in the available resources .

Future Directions

The future directions in the field of difluoromethylation processes include the precise site-selective installation of CF2H onto large biomolecules such as proteins . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(difluoromethyl)-3-methylidenecyclobutyl]methanol involves the reaction of difluoromethylcyclobutene with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "Difluoromethylcyclobutene", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Difluoromethylcyclobutene is reacted with formaldehyde in the presence of hydrochloric acid to form [1-(difluoromethyl)-3-methylidenecyclobutyl]methanol.", "Step 2: The resulting product is then reduced with sodium borohydride in methanol.", "Step 3: The reaction mixture is then neutralized with sodium hydroxide and the product is isolated by filtration and purification." ] }

CAS RN

2648956-99-2

Molecular Formula

C7H10F2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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